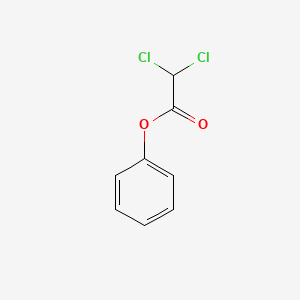

Phenyl dichloroacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and phenol

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with phenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and dehydrating agents is crucial to achieve high efficiency and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: Phenyl dichloroacetate undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and phenol

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed:

Hydrolysis: Dichloroacetic acid and phenol.

Substitution: Various substituted phenyl dichloroacetates depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a prodrug that can release dichloroacetate, which has shown promise in altering the metabolic pathways of cancer cells

Medicine: Explored for its anticancer properties due to its ability to inhibit pyruvate dehydrogenase kinase, thereby promoting apoptosis in cancer cells

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Mécanisme D'action

The mechanism of action of phenyl dichloroacetate primarily involves the release of dichloroacetate upon metabolic conversion. Dichloroacetate inhibits pyruvate dehydrogenase kinase, leading to the activation of the pyruvate dehydrogenase complex. This shift in metabolic pathways results in increased oxidative phosphorylation and reduced glycolysis, promoting apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Dichloroacetic Acid: The parent compound from which phenyl dichloroacetate is derived. It shares similar metabolic effects but has different physical and chemical properties.

Phenyl Acetate: Another ester of phenol, but with acetic acid instead of dichloroacetic acid. It has different reactivity and applications.

Trichloroacetate Esters: These compounds have an additional chlorine atom and exhibit different reactivity and biological effects compared to this compound .

Uniqueness: this compound is unique due to its specific ester linkage and the presence of two chlorine atoms, which confer distinct chemical reactivity and biological activity. Its ability to release dichloroacetate upon metabolic conversion makes it a valuable compound in medicinal chemistry for targeting metabolic pathways in cancer cells .

Activité Biologique

Phenyl dichloroacetate, a derivative of dichloroacetic acid (DCA), has garnered attention in the scientific community for its potential therapeutic applications, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

This compound primarily exerts its effects through the inhibition of pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, it activates the pyruvate dehydrogenase complex (PDC), which plays a crucial role in cellular metabolism. This activation shifts cellular metabolism from glycolysis to oxidative phosphorylation, a process often disrupted in cancer cells exhibiting the Warburg effect, where they rely heavily on glycolysis for energy production even in the presence of oxygen .

Key Mechanisms:

- Inhibition of PDK : DCA and its derivatives inhibit PDK, promoting aerobic metabolism.

- Induction of Apoptosis : DCA can lead to programmed cell death in cancer cells while sparing normal cells .

- Reactive Oxygen Species (ROS) Generation : DCA increases ROS levels, which may contribute to its cytotoxic effects on cancer cells .

Biological Activity and Efficacy

Research indicates that this compound exhibits significant anticancer properties across various cell lines. The compound has been tested against several human cancer types, demonstrating varying degrees of efficacy.

Cytotoxicity Data

The following table summarizes key findings from studies evaluating the cytotoxic effects of this compound and its derivatives:

Case Studies

Numerous case studies have documented the use of this compound in clinical settings, particularly for patients with refractory cancers.

- Case Study: Refractory AML

- Case Study: Metastatic Colorectal Cancer

- Case Series: Multi-Cancer Treatment

Safety and Toxicity

While this compound shows promise as an anticancer agent, it is essential to consider its safety profile. The most common adverse effect reported is peripheral neuropathy, which is generally reversible upon cessation of treatment . Other side effects can include abdominal pain and elevated liver enzymes, indicating the need for careful monitoring during therapy .

Propriétés

Numéro CAS |

10565-20-5 |

|---|---|

Formule moléculaire |

C8H6Cl2O2 |

Poids moléculaire |

205.03 g/mol |

Nom IUPAC |

phenyl 2,2-dichloroacetate |

InChI |

InChI=1S/C8H6Cl2O2/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5,7H |

Clé InChI |

FALZSEYHTLDSIT-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)OC(=O)C(Cl)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.